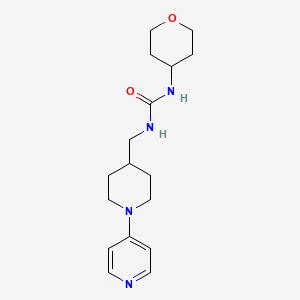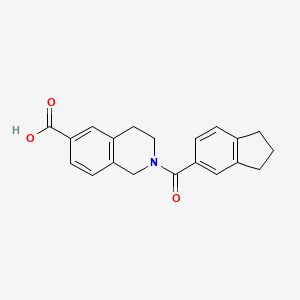
2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains an indene and isoquinoline moiety, both of which are common structures in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indene and isoquinoline rings would likely contribute to the compound’s aromaticity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the carboxylic acid group would likely make the compound acidic and polar .Aplicaciones Científicas De Investigación
Organotin(IV) Carboxylates Based on Amide Carboxylic Acids
Research by Xiao et al. (2013) has explored the synthesis and characterization of organotin carboxylates based on amide carboxylic acids, which include compounds related to 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid. These compounds have been characterized by methods like IR, NMR spectroscopy, and X-ray crystallography, contributing to the understanding of their molecular structure and potential applications in organometallic chemistry (Xiao et al., 2013).
Dicyanomethylene Compounds as Cyanation Reagents
Döpp et al. (2002) explored the use of dicyanomethylene compounds, including derivatives of 2,3-dihydro-1H-benz[d,e]isoquinolines, as cyanation reagents. This study contributes to the field of organic synthesis, particularly in the development of new methods for introducing cyanide groups into heterocyclic compounds, which could be relevant for the synthesis or modification of 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid (Döpp et al., 2002).
Synthesis of Novel Fused Heterocyclic Compounds
Georgieva et al. (1994) conducted research on the synthesis of novel fused heterocyclic compounds from homophthalic anhydride and N-(2-hydroxyarylidene) alkylamines, which includes structures related to 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid. This research aids in understanding the chemical properties and potential applications of such compounds in pharmaceuticals and materials science (Georgieva et al., 1994).
Stability of Diaza-Indene Compounds
The study by Armarego et al. (1972) on the synthesis and stability of diaza-indene compounds, which are structurally related to 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid, provides valuable information on the chemical stability and reactivity of these compounds. This knowledge is crucial for the development of stable and efficient compounds for various applications in chemistry (Armarego et al., 1972).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-19(16-5-4-13-2-1-3-14(13)10-16)21-9-8-15-11-17(20(23)24)6-7-18(15)12-21/h4-7,10-11H,1-3,8-9,12H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYHFVMGOQEJME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N3CCC4=C(C3)C=CC(=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

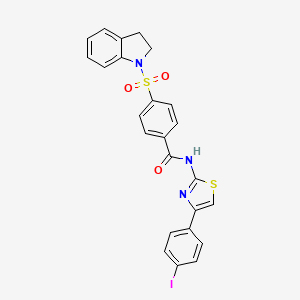
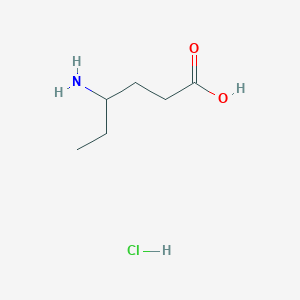
![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2376003.png)
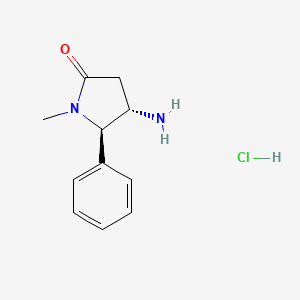
![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2376008.png)
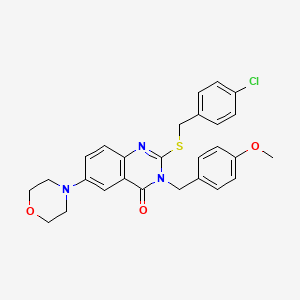
![N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2376011.png)
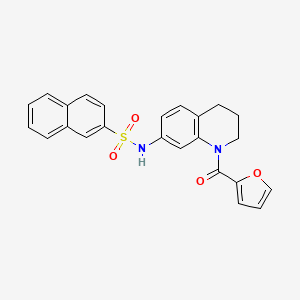
![N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2376013.png)
![[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2376014.png)
![6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2376015.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2376016.png)
